An In-depth Technical Guide to the Self-Assembly Mechanism of Ac-ILVAGK-NH2
An In-depth Technical Guide to the Self-Assembly Mechanism of Ac-ILVAGK-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic peptide Ac-ILVAGK-NH2, a hexapeptide with the sequence Acetyl-Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine-Amide, is a notable member of the self-assembling peptide family. These peptides are of significant interest in the biomedical field due to their inherent biocompatibility and their ability to form well-ordered nanostructures, such as nanofibers, which can further assemble into hydrogels. This guide provides a comprehensive overview of the self-assembly mechanism of Ac-ILVAGK-NH2, detailing the core principles, influencing factors, and the resultant supramolecular architectures. This document also furnishes detailed experimental protocols for the characterization of this self-assembly process and presents available quantitative data to facilitate further research and development.
Core Principles of Ac-ILVAGK-NH2 Self-Assembly
The self-assembly of Ac-ILVAGK-NH2 is a spontaneous process driven by a delicate balance of non-covalent interactions between individual peptide molecules in an aqueous environment. The primary amino acid sequence dictates the amphiphilic nature of the peptide, which is a key driver for its hierarchical assembly into nanofibers and, at sufficient concentrations, a hydrogel network.
The self-assembly process is primarily governed by the following interactions:
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Hydrophobic Interactions: The hydrophobic amino acid residues (Isoleucine, Leucine, Valine, and Alanine) tend to shield themselves from water, leading to the aggregation of these peptides. This hydrophobic collapse is a major driving force for the initial formation of larger assemblies.
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Hydrogen Bonding: The amide and carbonyl groups in the peptide backbone form extensive intermolecular hydrogen bonds, leading to the formation of stable β-sheet secondary structures. This regular, repeating hydrogen bond network is crucial for the elongation of the nanofibers.
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Electrostatic Interactions: The positively charged lysine (B10760008) (K) residue at the C-terminus can participate in electrostatic interactions, which can influence the interfibrillar organization and the overall stability of the hydrogel network.
The current understanding is that Ac-ILVAGK-NH2 monomers first assemble into β-sheet-rich filaments. These filaments then laterally associate to form thicker nanofibers, which entangle to create a three-dimensional hydrogel network capable of entrapping large amounts of water.
Quantitative Data on Ac-ILVAGK-NH2 Self-Assembly
While specific quantitative data for Ac-ILVAGK-NH2 is limited in publicly available literature, data from its closely related N-terminally modified analog, Fmoc-ILVAGK, and typical concentrations used for hydrogel formation provide valuable insights. It is important to note that the N-terminal Fmoc group has a strong influence on self-assembly due to π-π stacking interactions, and thus the critical aggregation concentration (CAC) for Ac-ILVAGK-NH2 may differ.
| Parameter | Value | Method | Notes and References |
| Peptide Sequence | Ac-Ile-Leu-Val-Ala-Gly-Lys-NH2 | - | Acetylated N-terminus, Amidated C-terminus. |
| Molecular Weight | 641.8 g/mol | Calculation | - |
| Hydrogel Formation Concentration | 10 mg/mL (15.6 mM) | Cell Encapsulation | Used for encapsulating human mesenchymal stem cells.[1] |
| Critical Aggregation Concentration (CAC) of Fmoc-ILVAGK | Determined | Fluorescence Spectroscopy | The conformation and CAC of Fmoc-ILVAGK have been determined, highlighting the self-assembly propensity of the core sequence.[2] Specific value for Ac-ILVAGK-NH2 is not readily available. |
| Secondary Structure | Predominantly β-sheet | Circular Dichroism, FTIR | Inferred from the behavior of similar self-assembling peptides. |
| Fibril Morphology | Nanofibers | Transmission Electron Microscopy (TEM) | Expected morphology based on related self-assembling peptides. |
Experimental Protocols for Characterization
This section provides detailed methodologies for the key experiments used to characterize the self-assembly of Ac-ILVAGK-NH2.
Preparation of Ac-ILVAGK-NH2 Solutions and Hydrogels
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Peptide Synthesis and Purification: Ac-ILVAGK-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The final product is lyophilized and stored at -20°C.
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Solution Preparation: Lyophilized peptide is dissolved in sterile, deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired concentration. Gentle vortexing or sonication may be required to aid dissolution.
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Hydrogel Formation: For hydrogel formation, a typical concentration of 10 mg/mL is used.[1] The peptide solution is allowed to stand at room temperature. Gelation can be visually confirmed by inverting the vial; a stable hydrogel will not flow.
Transmission Electron Microscopy (TEM) for Fibril Morphology
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Sample Preparation: A 10 µL aliquot of a dilute Ac-ILVAGK-NH2 solution (e.g., 0.1 - 1 mg/mL) is applied to a carbon-coated copper grid for 1-2 minutes.
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Negative Staining: The excess solution is wicked off with filter paper. The grid is then stained with 10 µL of a 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.
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Drying: The excess stain is removed, and the grid is allowed to air dry completely.
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Imaging: The grid is imaged using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
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Analysis: The resulting micrographs are analyzed to determine the morphology and dimensions (diameter and length) of the self-assembled nanofibers.
Atomic Force Microscopy (AFM) for Fibril Topography
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Sample Preparation: A 10 µL drop of a dilute peptide solution is deposited onto a freshly cleaved mica surface and incubated for 5-10 minutes.
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Washing: The mica surface is gently rinsed with deionized water to remove any unadsorbed peptide.
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Drying: The sample is dried under a gentle stream of nitrogen gas.
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Imaging: The sample is imaged using an atomic force microscope in tapping mode to minimize sample damage.
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Analysis: The AFM images provide high-resolution topographical information about the nanofibers, including their height and persistence length.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
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Sample Preparation: Ac-ILVAGK-NH2 is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
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Measurement: The CD spectrum is recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm at a controlled temperature (e.g., 25°C).
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Data Analysis: The resulting spectrum is analyzed for characteristic signatures of secondary structures. A minimum around 218 nm is indicative of β-sheet formation.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
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Reagent Preparation:
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A stock solution of Thioflavin T (e.g., 1 mM) is prepared in water and stored in the dark.
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A working solution of ThT (e.g., 20 µM) is prepared in the desired buffer.
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Assay Setup: In a 96-well black plate, Ac-ILVAGK-NH2 solution is mixed with the ThT working solution.
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Measurement: The fluorescence intensity is monitored over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.
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Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich amyloid-like fibrils.
Rheology for Mechanical Properties of Hydrogels
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Sample Preparation: An Ac-ILVAGK-NH2 hydrogel is formed in situ on the rheometer plate or carefully transferred to it.
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Oscillatory Rheology:
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Time Sweep: The storage modulus (G') and loss modulus (G'') are monitored over time at a constant frequency and strain to follow the gelation kinetics.
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Frequency Sweep: Once the gel has formed, a frequency sweep is performed at a constant strain to determine the viscoelastic properties of the hydrogel. A G' value significantly higher than G'' across a range of frequencies is characteristic of a solid-like gel.
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Strain Sweep: A strain sweep is conducted to determine the linear viscoelastic region and the yield strength of the hydrogel.
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Fourier-Transform Infrared (FTIR) Spectroscopy for β-Sheet Confirmation
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Sample Preparation: A small amount of the Ac-ILVAGK-NH2 hydrogel or a dried film of the peptide is used.
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Measurement: The FTIR spectrum is recorded, typically in the amide I region (1600-1700 cm⁻¹).
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Data Analysis: A strong absorbance peak in the range of 1620-1640 cm⁻¹ is indicative of the presence of intermolecular β-sheet structures.[3][4]
Visualizations of Mechanisms and Workflows
Self-Assembly Pathway of Ac-ILVAGK-NH2
Caption: Hierarchical self-assembly of Ac-ILVAGK-NH2 from monomers to a hydrogel network.
Experimental Workflow for Characterization
References
- 1. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FTIR reveals structural differences between native beta-sheet proteins and amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
